2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetonitrile
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Overview
Description
2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetonitrile is a synthetic organic compound belonging to the class of chromenes. Chromenes are oxygen-containing heterocycles that are widely found in natural products and have significant biological and pharmacological activities. This compound is characterized by the presence of a chromen-2-one core structure with a phenyl group at the 3-position and an acetonitrile group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-2H-chromen-2-one and 3-phenyl-2H-chromen-2-one.
O-Acylation Reaction: The 7-hydroxy-2H-chromen-2-one undergoes an O-acylation reaction with 4-chlorobenzoyl chloride in the presence of a slight excess of triethylamine in dichloromethane at 20°C for 1 hour.
Formation of Intermediate: The intermediate product is then reacted with 2-chlorobenzylidene malononitrile in the presence of a base such as potassium carbonate in dry acetone at 50°C.
Final Product: The final product, this compound, is obtained after purification and recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions and purification steps to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetonitrile involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer Activity: The compound can inhibit cell proliferation and induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Similar structure with a chlorobenzoate group instead of an acetonitrile group.
3-cyanocoumarin derivatives: Compounds with a cyano group at the 3-position of the chromen-2-one core.
2H-chromenes: A broader class of compounds with various substituents on the chromen-2-one core.
Uniqueness
2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetonitrile is unique due to its specific combination of a phenyl group at the 3-position and an acetonitrile group at the 7-position, which imparts distinct chemical and biological properties.
Biological Activity
The compound 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetonitrile is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H12O5 with a molecular weight of 296.28 g/mol. The structure features a coumarin moiety linked to an acetonitrile group, which may influence its biological interactions.
Anticancer Activity
Recent studies have shown that coumarin derivatives exhibit significant anticancer properties. For example, compounds similar to this compound demonstrated potent activity against various cancer cell lines, including MCF-7 breast cancer cells. The IC50 values for related compounds were reported as follows:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | MCF-7 | 0.47 |
Compound B | MCF-7 | 9.54 |
Compound C | MCF-7 | 16.1 |
The structure–activity relationship (SAR) indicates that modifications in the coumarin structure can enhance anticancer potency .
Antimicrobial Activity
Coumarin derivatives have also been evaluated for their antimicrobial properties. In one study, various analogues were tested against Gram-positive and Gram-negative bacteria, with some exhibiting significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 6.25 to 25 μg/mL for potent compounds .
Compound | Target Bacteria | MIC (μg/mL) |
---|---|---|
Compound D | S. aureus | 6.25 |
Compound E | E. coli | 12.5 |
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Some coumarins inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Coumarins can trigger programmed cell death in cancer cells.
- Antimicrobial Mechanisms : These compounds may disrupt bacterial cell membranes or interfere with metabolic pathways.
Case Studies
- Anticancer Study : A study involving a series of coumarin derivatives, including those similar to this compound, showed promising results in inhibiting tumor growth in vitro and in vivo models .
- Antimicrobial Evaluation : Another research effort focused on the antimicrobial efficacy of related coumarins against clinical strains of bacteria, demonstrating that modifications to the phenyl ring significantly influenced antibacterial activity .
Properties
IUPAC Name |
2-(2-oxo-3-phenylchromen-7-yl)oxyacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO3/c18-8-9-20-14-7-6-13-10-15(12-4-2-1-3-5-12)17(19)21-16(13)11-14/h1-7,10-11H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRBQMXMFQLRRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCC#N)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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